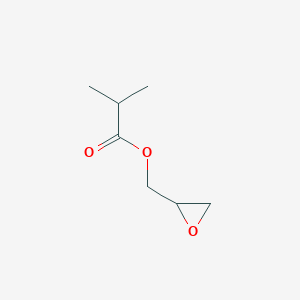![molecular formula C22H24FN3O3S2 B14152806 (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1007540-88-6](/img/structure/B14152806.png)
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials might include azepane, sulfonyl chloride, and 3-ethyl-4-fluorobenzo[d]thiazole. The key steps could involve:
Formation of the sulfonyl azepane: Reacting azepane with sulfonyl chloride under basic conditions.
Formation of the benzamide: Coupling the sulfonyl azepane with a benzoyl chloride derivative.
Formation of the final product: Reacting the intermediate with 3-ethyl-4-fluorobenzo[d]thiazole under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions might target the azepane ring or the benzamide moiety.
Substitution: The compound can undergo substitution reactions, especially at the fluorine atom or the benzamide group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be studied for its potential biological activity, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of benzamide are often explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, such compounds might be used in the development of new materials, coatings, or as intermediates in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or ion channels.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide derivatives: Compounds with similar structures, such as N-(4-fluorophenyl)-4-(azepan-1-ylsulfonyl)benzamide.
Thiazole derivatives: Compounds containing the thiazole ring, such as 2-(4-fluorophenyl)-4-methylthiazole.
Uniqueness
The uniqueness of (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide lies in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity compared to other similar compounds.
Propiedades
Número CAS |
1007540-88-6 |
|---|---|
Fórmula molecular |
C22H24FN3O3S2 |
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C22H24FN3O3S2/c1-2-26-20-18(23)8-7-9-19(20)30-22(26)24-21(27)16-10-12-17(13-11-16)31(28,29)25-14-5-3-4-6-15-25/h7-13H,2-6,14-15H2,1H3 |
Clave InChI |
IJYLHQJCJOFJOK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14152737.png)
![2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14152742.png)
![2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14152747.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14152751.png)


![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14152764.png)
![N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide](/img/structure/B14152775.png)
![1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B14152787.png)
![Ethyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B14152799.png)

